Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of a cyanoacetohydrazide with an appropriate ketone, followed by further functionalization to introduce the piperazine and ethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate: shares structural similarities with other spirocyclic compounds and piperazine derivatives.
Spirocyclic Compounds: Known for their unique three-dimensional structures and potential biological activities.
Piperazine Derivatives: Widely studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-1-en-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-25-16(24)22-10-8-21(9-11-22)15-19-14(23)13(12-18)17(20-15)6-4-3-5-7-17/h13H,2-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGPFXRXUIHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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